N-Fmoc-2-fluoro-4-methyl-L-phenylalanine
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Overview
Description
N-Fmoc-2-fluoro-4-methyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methyl group at the 4-position of the phenylalanine backbone. It is primarily used in peptide synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 2-fluoro-4-methyl-L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-2-fluoro-4-methyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution at the fluorine position.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields 2-fluoro-4-methyl-L-phenylalanine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
Chemistry: N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is widely used in peptide synthesis as a building block.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The presence of the fluorine atom can enhance the binding affinity and specificity of peptides to their targets .
Medicine: this compound is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can improve their pharmacokinetic properties, such as increased resistance to enzymatic degradation .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various bioactive peptides and small molecules .
Mechanism of Action
The mechanism of action of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the stability and binding affinity of the peptide to its target. The methyl group can also affect the hydrophobicity and conformation of the peptide, further modulating its biological activity .
Comparison with Similar Compounds
N-Fmoc-4-methyl-L-phenylalanine: Similar structure but lacks the fluorine atom.
N-Fmoc-2-fluoro-α-methyl-L-phenylalanine: Similar structure but with an additional methyl group at the α-position
Uniqueness: N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is unique due to the presence of both the fluorine and methyl groups, which can significantly influence the properties of peptides. This dual modification can enhance the stability, binding affinity, and biological activity of peptides compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFOKNXXBHIZSA-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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